

# Spectroscopic Profile of Tetrabutylurea: A Technical Guide

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## Compound of Interest

Compound Name: **Tetrabutylurea**

Cat. No.: **B1198226**

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **tetrabutylurea** (CAS No. 4559-86-8), a widely used organic synthesis intermediate, solvent, and catalyst.<sup>[1][2][3]</sup> This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

## Molecular Structure and Properties

**Tetrabutylurea**, also known as **1,1,3,3-tetrabutylurea**, has the molecular formula C17H36N2O and a molecular weight of 284.48 g/mol.<sup>[4][5][6]</sup> It is a colorless to light yellow liquid at room temperature.<sup>[1][7]</sup>

## Spectroscopic Data

The following sections present the key spectroscopic data for **tetrabutylurea** in a structured format, facilitating easy reference and comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds.

### 2.1.1. <sup>1</sup>H NMR Data

The  $^1\text{H}$  NMR spectrum of **tetrabutylurea** shows four distinct signals corresponding to the different proton environments in the butyl chains.

Assignment	Chemical Shift ( $\delta$ ) in ppm
A	3.102
B	1.479
C	1.283
D	0.912

Table 1:  $^1\text{H}$  NMR Chemical Shifts for **Tetrabutylurea**. Data sourced from ChemicalBook.[\[4\]](#)

#### 2.1.2. $^{13}\text{C}$ NMR Data

The  $^{13}\text{C}$  NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift ( $\delta$ ) in ppm	Assignment
Data not explicitly available in search results	C=O
Data not explicitly available in search results	N-CH <sub>2</sub>
Data not explicitly available in search results	N-CH <sub>2</sub> -CH <sub>2</sub>
Data not explicitly available in search results	N-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub>
Data not explicitly available in search results	CH <sub>3</sub>

Table 2: Predicted  $^{13}\text{C}$  NMR Assignments for **Tetrabutylurea**. Specific chemical shift values were not available in the provided search results, but the expected signals are listed.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **tetrabutylurea** would be characterized by the following key absorption bands.

Frequency (cm <sup>-1</sup> )	Functional Group
~1640-1650	C=O (Amide I band)
~2870-2960	C-H stretch (alkyl)
~1465	C-H bend (alkyl)
~1200-1300	C-N stretch

Table 3: Key IR Absorption Bands for **Tetrabutylurea**. The exact values can vary based on the experimental conditions.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

### 2.3.1. Electron Ionization (EI) Mass Spectrum

m/z	Relative Intensity (%)	Fragment
284	~1.9	[M] <sup>+</sup> (Molecular Ion)
100	16.6	[CH <sub>2</sub> =N(C <sub>4</sub> H <sub>9</sub> ) <sub>2</sub> ] <sup>+</sup>
86	22.2	[CH <sub>2</sub> =N(C <sub>4</sub> H <sub>9</sub> )] <sup>+</sup>
57	57.4	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>
41	14.4	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of **Tetrabutylurea**. Data sourced from ChemicalBook.[4]

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

## NMR Spectroscopy Protocol

- Sample Preparation: A small amount of **tetrabutylurea** (approximately 5-10 mg) is dissolved in about 0.5 mL of a deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ), in an NMR tube.
- Instrument Setup: A standard NMR spectrometer, such as a Varian A-60 or a more modern equivalent (e.g., 400 MHz), is used.[4][8]
- Data Acquisition:
  - For  $^1\text{H}$  NMR, the instrument is set to a frequency of approximately 400 MHz. Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.
  - For  $^{13}\text{C}$  NMR, the instrument is tuned to the appropriate carbon frequency (e.g., 100 MHz for a 400 MHz spectrometer). A proton-decoupled sequence is typically used to simplify the spectrum.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

## IR Spectroscopy Protocol

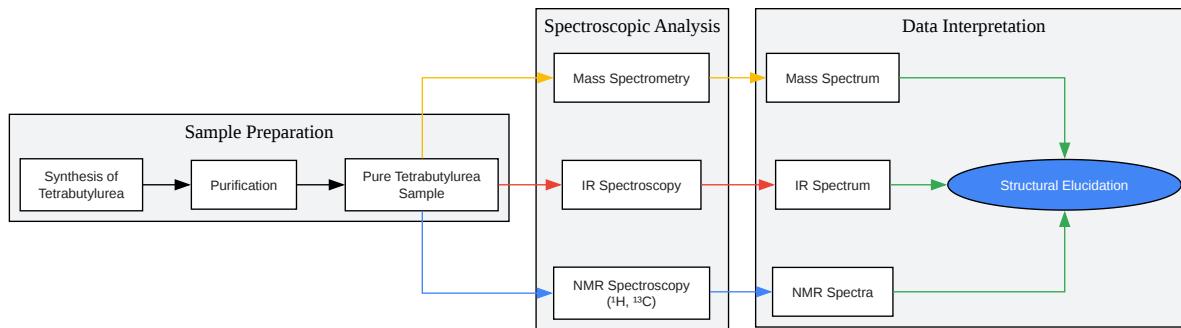
- Sample Preparation: For a neat liquid sample, a drop of **tetrabutylurea** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin capillary film.[8]
- Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the clean plates is first recorded. The sample is then placed in the spectrometer, and the sample spectrum is acquired. The instrument typically scans over the mid-IR range ( $4000\text{-}400\text{ cm}^{-1}$ ).
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

## Mass Spectrometry Protocol

- Sample Introduction: For a volatile liquid like **tetrabutylurea**, a small amount of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before analysis.[8]
- Ionization: In the case of electron ionization (EI), the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[4]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

## Workflow and Data Integration

The following diagram illustrates the logical workflow for the spectroscopic analysis of a compound like **tetrabutylurea**.



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